

An In-depth Technical Guide to Ethyl 3oxoheptanoate

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Compound of Interest		
Compound Name:	Ethyl 3-oxoheptanoate	
Cat. No.:	B1581187	Get Quote

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This technical guide provides a comprehensive overview of **Ethyl 3-oxoheptanoate**, a versatile β -keto ester with significant applications in organic synthesis, particularly in the pharmaceutical, flavor, and fragrance industries. This document details its chemical synonyms, physical and chemical properties, and provides in-depth experimental protocols for its synthesis and its application in the formation of heterocyclic compounds.

Chemical Synonyms and Identifiers

Ethyl 3-oxoheptanoate is known by several alternative names in chemical literature and commercial catalogs. A clear understanding of these synonyms is crucial for effective literature searches and procurement.

Synonym	Source
Ethyl 3-oxoenanthate	[1][2]
3-Oxoheptanoic acid ethyl ester	[1][2]
3-Ketoheptanoic acid ethyl ester	[1][2]
3-Oxoenanthic acid ethyl ester	[1][2]
Ethyl propylacetoacetate	[3]



Table 1.1: Common Synonyms for **Ethyl 3-oxoheptanoate**.

Identifier	Value	
CAS Number	7737-62-4	
Molecular Formula	С9Н16О3	
Molecular Weight	172.22 g/mol	
InChlKey	UKRVECBFDMVBPU-UHFFFAOYSA-N	
Canonical SMILES	CCCCC(=O)CC(=O)OCC	

Table 1.2: Key Chemical Identifiers.

Physicochemical Properties

The physical and chemical properties of **Ethyl 3-oxoheptanoate** are fundamental to its handling, storage, and application in chemical synthesis.

Property	Value	Reference
Appearance	Colorless to almost colorless clear liquid	[1]
Boiling Point	110 - 112 °C at 15 mmHg	[1]
Density	0.970 g/cm ³	[1]
Refractive Index	1.430	[1]
Purity (by GC)	≥ 95%	[1]
Storage Conditions	Store at 0 - 8 °C	[1]

Table 2.1: Physicochemical Data for **Ethyl 3-oxoheptanoate**.

Synthesis of Ethyl 3-oxoheptanoate

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The synthesis of **Ethyl 3-oxoheptanoate** is typically achieved through a Claisen condensation reaction. Below is a detailed experimental protocol based on established methods.[3][4]

The Claisen condensation involves the base-catalyzed reaction between an ester and a ketone to form a β -keto ester. In this synthesis, 2-hexanone is reacted with ethyl carbonate in the presence of a strong base like sodium hydride.

Materials:

- 2-Hexanone
- Ethyl carbonate
- Sodium hydride (50% dispersion in oil)
- Heptane (for washing)
- Anhydrous diethyl ether
- Ethanol
- Acetic acid
- Saturated sodium bicarbonate solution
- Water

Procedure:

- Preparation of the Base: In a suitable reaction vessel, suspend 27.3 g of sodium hydride (50% in oil), previously washed with heptane, in 250 ml of anhydrous diethyl ether.
- Addition of Carbonate: To the stirred suspension, add a solution of 70.8 g of ethyl carbonate in 50 ml of diethyl ether. Stir the mixture for 10 minutes.
- Addition of Ketone: Add 30 g of 2-hexanone dropwise over 30 minutes.
- Reflux: Heat the reaction mixture to reflux and maintain for 2 hours.

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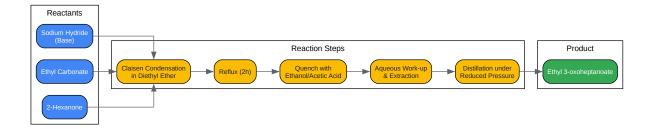


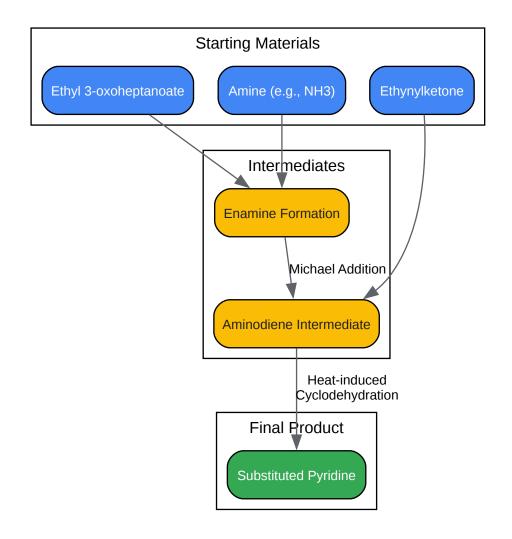
 Quenching: Add a solution of 12 ml of ethanol in 35 ml of diethyl ether and stir the mixture for 16 hours at ambient temperature.

• Work-up:

- Cool the reaction mixture to 0°C.
- Carefully add a solution of 36 ml of acetic acid in 300 ml of water.
- Add 12 ml of a saturated sodium bicarbonate solution to adjust the pH to 7.
- Extraction and Purification:
 - Extract the aqueous layer with diethyl ether.
 - Wash the combined organic extracts with water.
 - Dry the organic layer over a suitable drying agent (e.g., anhydrous sodium sulfate).
 - Evaporate the solvent under reduced pressure.
 - Distill the crude product at 70°C under a reduced pressure of 7 mbar to obtain pure Ethyl
 3-oxoheptanoate.[3]











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